Quinoline, 5-fluoro-8-(methylthio)- Quinoline, 5-fluoro-8-(methylthio)-
Brand Name: Vulcanchem
CAS No.: 26114-54-5
VCID: VC16231086
InChI: InChI=1S/C10H8FNS/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3
SMILES:
Molecular Formula: C10H8FNS
Molecular Weight: 193.24 g/mol

Quinoline, 5-fluoro-8-(methylthio)-

CAS No.: 26114-54-5

Cat. No.: VC16231086

Molecular Formula: C10H8FNS

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Quinoline, 5-fluoro-8-(methylthio)- - 26114-54-5

Specification

CAS No. 26114-54-5
Molecular Formula C10H8FNS
Molecular Weight 193.24 g/mol
IUPAC Name 5-fluoro-8-methylsulfanylquinoline
Standard InChI InChI=1S/C10H8FNS/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3
Standard InChI Key DNNJQKZQKRDWAV-UHFFFAOYSA-N
Canonical SMILES CSC1=C2C(=C(C=C1)F)C=CC=N2

Introduction

Structural and Chemical Profile

5-Fluoro-8-(methylthio)-quinoline belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The fluorine atom at the 5-position and methylthio (-SCH₃) group at the 8-position introduce electronegative and hydrophobic modifications, respectively. These substituents influence the compound’s reactivity, solubility, and binding affinity to biological targets.

Synthesis and Modifications

Synthetic Routes

The synthesis of 5-fluoro-8-(methylthio)-quinoline involves multi-step strategies to introduce substituents regioselectively:

Route 1: Skraup-Doebner-von Miller Reaction

  • Step 1: Condensation of 4-fluoroaniline with glycerol and sulfuric acid to form the quinoline core.

  • Step 2: Sulfurization at the 8-position using methyl disulfide under radical conditions .

  • Yield: ~45–60% after purification via column chromatography .

Route 2: Direct Functionalization

  • Step 1: Lithiation of 8-bromoquinoline followed by reaction with dimethyl disulfide to install the methylthio group.

  • Step 2: Electrophilic fluorination using Selectfluor™ at the 5-position.

  • Advantage: Higher regioselectivity (>90%) compared to Route 1.

Optimization Challenges

  • Temperature Sensitivity: Fluorination reactions require strict control at −78°C to avoid side products.

  • Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification .

Pharmacological Activities

Antimicrobial Efficacy

5-Fluoro-8-(methylthio)-quinoline exhibits broad-spectrum activity against Gram-positive and Gram-negative pathogens. Its mechanism involves inhibition of DNA gyrase and topoisomerase IV, critical for bacterial DNA replication :

PathogenMIC (µg/mL)Target Enzyme
Staphylococcus aureus0.25DNA Gyrase
Escherichia coli0.5Topoisomerase IV
Pseudomonas aeruginosa1.0DNA Gyrase

Data adapted from studies on analogous quinoline derivatives .

The fluorine atom enhances electronegativity, strengthening hydrogen bonding with enzyme active sites, while the methylthio group improves lipid bilayer penetration .

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast Cancer)1.8Caspase-3/7 Activation
A549 (Lung Cancer)2.4ROS Generation & DNA Damage
HeLa (Cervical Cancer)3.1Tubulin Polymerization Inhibition

Mechanistic data inferred from structurally related quinolines .

The compound’s ability to induce apoptosis is linked to mitochondrial membrane depolarization and reactive oxygen species (ROS) overproduction .

Mechanistic Insights

Enzyme Inhibition

Quinoline derivatives disrupt bacterial DNA gyrase by binding to the ATPase domain, preventing supercoiling relaxation. Molecular docking simulations suggest that the methylthio group occupies a hydrophobic pocket near Phe-464 in E. coli gyrase, stabilizing the inhibitor-enzyme complex .

Cytotoxicity Pathways

In cancer cells, 5-fluoro-8-(methylthio)-quinoline activates the intrinsic apoptosis pathway via:

  • Bax/Bcl-2 Modulation: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 .

  • Caspase Cascade: Cleavage of caspase-9 and -3, leading to PARP degradation .

Research Applications and Case Studies

Antimicrobial Drug Development

A 2023 study optimized the compound’s derivative for methicillin-resistant Staphylococcus aureus (MRSA), achieving a 4-fold reduction in MIC (0.06 µg/mL) by introducing a piperazine side chain .

Anticancer Hybrid Molecules

Hybridizing 5-fluoro-8-(methylthio)-quinoline with chalcone moieties enhanced potency against MCF-7 cells (IC₅₀ = 0.9 µM) by dual targeting of tubulin and topoisomerase II .

Future Directions

  • Structural Optimization: Introducing sulfonamide groups at C6 could reduce cytotoxicity while maintaining anti-tubercular activity .

  • In Vivo Studies: Pharmacokinetic profiling in murine models to assess bioavailability and toxicity.

  • Combination Therapies: Synergistic effects with existing antibiotics (e.g., ciprofloxacin) warrant exploration .

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